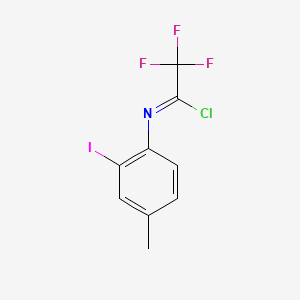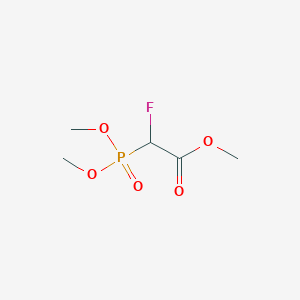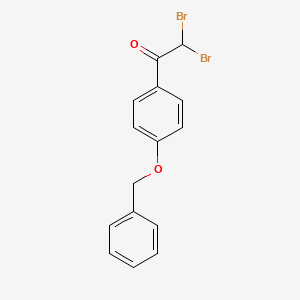
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride is a chemical compound with the molecular formula C9H7ClF3IN. It is known for its unique structure, which includes trifluoromethyl and iodo groups attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride typically involves the reaction of 2-iodo-4-methylphenylamine with trifluoroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
The major products formed from these reactions include substituted phenyl compounds, amines, and biaryl derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. The iodo group allows for further functionalization through coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(2-iodo-4-methylphenyl)acetimidoyl Chloride is unique due to the presence of both trifluoromethyl and iodo groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H6ClF3IN |
|---|---|
Poids moléculaire |
347.50 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-iodo-4-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H6ClF3IN/c1-5-2-3-7(6(14)4-5)15-8(10)9(11,12)13/h2-4H,1H3 |
Clé InChI |
RXMZWCYLLLNWTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylic Acid](/img/structure/B13691236.png)
![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)

![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)









![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
